molecular formula C24H28N4O3S2 B2925391 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361172-48-7

4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2925391
CAS No.: 361172-48-7
M. Wt: 484.63
InChI Key: POCKALIZFVTULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group at position 2 and a 4-(N,N-diethylsulfamoyl)benzamide moiety at position 3 (Figure 1). The synthesis of such derivatives typically involves multi-step reactions, including Friedel-Crafts acylations, hydrazide formation, and cyclization reactions, as outlined in related methodologies . Key spectral data (IR, NMR, MS) confirm its structure, particularly the absence of νS-H bands (~2500–2600 cm⁻¹) and the presence of νC=S (1247–1255 cm⁻¹), supporting the thione tautomeric form of the heterocyclic system . The diethylsulfamoyl group enhances solubility and may influence pharmacokinetic properties, though specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-5-27(6-2)33(30,31)20-9-7-18(8-10-20)24(29)25-23-21-14-32-15-22(21)26-28(23)19-12-16(3)11-17(4)13-19/h7-13H,5-6,14-15H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCKALIZFVTULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The benzamide group is then introduced through a coupling reaction, often using reagents such as N,N-diethylsulfamoyl chloride and suitable catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological properties such as anti-inflammatory or anticancer activity.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Thieno[3,4-c]pyrazole Derivatives

Key analogs include:

Compound Name Substituent at Thieno-Pyrazole Position 2 Benzamide Substituent Key Features
Target Compound 3,5-Dimethylphenyl 4-(N,N-Diethylsulfamoyl)benzamide Diethylsulfamoyl group enhances polarity; 3,5-dimethylphenyl adds steric bulk.
4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]benzamide 4-Fluorophenyl 4-(N,N-Diethylsulfamoyl)benzamide Fluorine substitution increases electronegativity, potentially improving binding affinity.
N-[2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide 2,4-Dimethylphenyl 3,4-Dimethylbenzamide Dual methyl groups on benzamide may reduce solubility but increase lipophilicity.

Functional Group Impact

  • Halogen vs. Alkyl Substitutions : The 4-fluorophenyl analog () may exhibit higher membrane permeability due to fluorine’s small size and electronegativity, whereas dimethylphenyl groups () could hinder rotational freedom .

Research Findings and Implications

  • Solubility : The diethylsulfamoyl group likely improves aqueous solubility compared to methyl-substituted benzamides (e.g., ) .
  • Binding Interactions : Fluorinated analogs () may engage in halogen bonding with target proteins, a feature absent in the target compound .
  • Synthetic Challenges : The steric bulk of 3,5-dimethylphenyl in the target compound could complicate synthetic yields compared to less-substituted derivatives .

Biological Activity

The compound 4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2SC_{18}H_{24}N_4O_2S, with a molecular weight of approximately 368.47 g/mol. The structure consists of a thieno[3,4-c]pyrazole core substituted with a diethylsulfamoyl group and a dimethylphenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines. The specific compound under investigation has demonstrated significant antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Neuroprotective Properties : The modulation of acetylcholinesterase (AChE) activity has been observed, suggesting potential applications in neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted in studies involving pyrazole derivatives, the inhibition of metabolic enzymes such as AChE and cyclooxygenase (COX) isoforms plays a crucial role in its anticancer and anti-inflammatory effects.
  • Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, promoting cell death in cancerous cells while protecting normal cells from oxidative stress.
  • Receptor Interactions : Binding affinity studies suggest interactions with various receptors involved in inflammation and pain signaling.

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 against MCF-7: 0.08 µM; A549: 0.15 µM
Anti-inflammatoryInhibition of TNF-α and IL-6 production
NeuroprotectiveAChE inhibition with IC50 = 66.37 nM

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Sciences Review, the compound was tested on MCF-7 breast cancer cells. Results indicated that treatment led to significant apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanisms by examining the compound's effect on LPS-stimulated macrophages. The results showed a marked reduction in cytokine levels, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with triazole derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst . Optimization strategies include:

  • Screening solvents (e.g., THF for improved solubility of intermediates) .
  • Adjusting molar ratios of reactants and catalysts (e.g., using 5 drops of glacial acetic acid per 0.001 mol reactant) .
  • Monitoring reaction progress via TLC or HPLC to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity, with comparison to literature data .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation .
  • HPLC with UV detection to assess purity and resolve ambiguities from overlapping peaks in complex mixtures .

Q. How should researchers design preliminary stability studies for this compound?

  • Conduct accelerated degradation studies under varied pH (1–13) and temperature (40–80°C) conditions .
  • Monitor degradation products using LC-MS and compare stability profiles to structurally similar sulfonamide derivatives .

Advanced Research Questions

Q. How can contradictory data regarding biological activity across in vitro assays be resolved?

  • Standardize assay protocols (e.g., cell line selection, incubation times) to minimize variability .
  • Validate activity using orthogonal methods (e.g., enzyme inhibition assays vs. cell viability tests) .
  • Perform dose-response curves to identify non-linear effects and potential cytotoxicity thresholds .

Q. What methodologies are recommended for analyzing environmental fate and bioaccumulation potential?

  • Use partition coefficient studies (logP) to predict solubility in environmental compartments .
  • Conduct biotic transformation assays with microbial consortia to assess degradation pathways .
  • Apply QSAR models to estimate bioaccumulation factors based on structural analogs .

Q. How can computational approaches elucidate structure-activity relationships (SAR) for pharmacological targets?

  • Perform molecular docking to identify binding interactions with target proteins (e.g., kinases or GPCRs) .
  • Develop 3D-QSAR models using CoMFA or CoMSIA to correlate substituent effects with activity .
  • Validate predictions with synthetic modifications (e.g., fluorostyryl or chlorostyryl derivatives) .

Q. What strategies address discrepancies between theoretical and observed spectroscopic data?

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
  • Recalculate theoretical spectra with density functional theory (DFT) to account for solvent or tautomeric effects .
  • Compare data with structurally related compounds (e.g., triazolo-thiadiazole derivatives) to resolve ambiguities .

Q. How should analytical methods be validated for quantifying this compound in biological matrices?

  • Use matrix-matched calibration to account for interference in plasma or tissue homogenates .
  • Optimize extraction protocols (e.g., SPE or liquid-liquid extraction) for recovery rates >90% .
  • Validate precision and accuracy via intra-day and inter-day reproducibility tests (RSD <5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.